1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
Properties
CAS No. |
152008-65-6 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 |
InChI Key |
IMXDHYLQQKKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Phenyl Ring: The chlorinated pyrazole is coupled with a phenyl ring substituted with an ethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Condensation Reactions
The ketone moiety undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives. This reaction is typically base-catalyzed:
Reaction Example:
| Condition | Yield | Product Characterization | Source |
|---|---|---|---|
| NaOH (20%), EtOH, 55°C | 75–88% | IR: ν=1665 cm⁻¹ (C=O chalcone) |
This reactivity is analogous to pyrazole-based chalcone syntheses reported in heterocyclic chemistry studies .
Reduction of Ketone Group
The acetyl group is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation:
Reaction Example:
| Condition | Yield | Notes | Source |
|---|---|---|---|
| NaBH₄ (2 eq), MeOH, 0°C, 30 min | 94% | White crystalline solid; mp 114–115°C |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a stable alkoxide intermediate .
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the pyrazole ring participates in nucleophilic substitution reactions under mild conditions:
Reaction Example:
| Condition | Yield | Product Purity | Source |
|---|---|---|---|
| CuI (10 mol%), DMF |
Scientific Research Applications
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
Substituent Positioning and Conjugation
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): This compound features a dihydropyrazoline ring with a 4-chlorophenyl and 4-methoxyphenyl substitution. The dihedral angles between the pyrazoline ring and aromatic substituents (18.23° and 8.35°) indicate partial conjugation, influencing electron delocalization and intermolecular interactions such as C–H⋯O and C–H⋯π bonds . Comparison: The target compound lacks a dihydropyrazoline ring but shares a 4-chlorophenyl group.
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Here, the ethanone is directly linked to both a 4-chlorophenyl and a 4-methylpyrazole group. Comparison: The target compound positions the pyrazole and ethanone on a shared phenyl ring, creating a planar structure that may improve π-π stacking interactions in crystal packing or biological targets .
Functional Group Modifications
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (): This derivative includes a sulfinyl group adjacent to the ethanone, introducing strong electron-withdrawing effects. The compound’s melting point (137.3–138.5°C) suggests higher crystallinity compared to non-sulfinyl analogs . Comparison: The target compound lacks the sulfinyl group, which may result in lower polarity and altered solubility profiles.
General Methods
- Ruthenium-Catalyzed Alkylation ():
The synthesis of 1-{3-[trans-4-(tert-butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one involves regioselective C–H alkylation using a ruthenium catalyst. This method achieves moderate yields (66%) and highlights the feasibility of late-stage functionalization for pyrazole derivatives . - Condensation Reactions (): Compounds like 1-(4-(2-cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl ethanone are synthesized via condensation of substituted aldehydes with pyrazole precursors, yielding products in 80–93% .
Physicochemical Properties
Melting Points and Solubility
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one : Melting point = 137.3–138.5°C .
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one : Melting point = 435–436 K (162–163°C) .
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Docking score = −7.5 kcal/mol (vs.
Antimicrobial Activity
- Pyrazoline derivatives (e.g., ) exhibit antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes or enzyme function .
Biological Activity
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 152008-65-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.66 g/mol. The chemical structure features a chloro-substituted pyrazole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 g/mol |
| CAS Number | 152008-65-6 |
| Density | Predicted values vary |
| Boiling Point | Not specified |
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of halogen substituents, such as chlorine in this compound, often enhances these activities.
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of pyrazole derivatives against various bacterial strains. For instance:
-
Study Findings : A study evaluated the antibacterial activity of several pyrazole derivatives and found that compounds similar to this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.0039 - 0.025 mg/mL Escherichia coli 0.0039 - 0.025 mg/mL
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored:
- Case Study : In vitro tests indicated that certain derivatives exhibited antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents.
The mechanism of action for the antibacterial and antifungal activities typically involves:
- Inhibition of Protein Synthesis : Compounds may interfere with bacterial ribosome function.
- Disruption of Cell Wall Synthesis : Some derivatives inhibit peptidoglycan synthesis.
- Biofilm Disruption : Certain studies suggest that pyrazole compounds can hinder biofilm formation, which is critical in chronic infections.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in MDPI investigated various alkaloids and their antimicrobial properties, revealing that halogenated compounds like those containing chloro groups showed enhanced activity against both bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can significantly impact biological activity .
- Comparative Studies : Comparative analyses have shown that certain derivatives outperform traditional antibiotics in both efficacy and speed of action against resistant strains .
Q & A
Q. What are the established synthetic routes for 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation or nucleophilic substitution reactions. For example, 4-hydroxyacetophenone derivatives can undergo alkylation with halogenated intermediates (e.g., 1,3-dibromopropane) in acetone with potassium carbonate, followed by substitution with piperidine or other amines . Optimization involves controlling reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios. Yield improvements may require catalytic bases (e.g., KOH in ethanol) or inert atmospheres to minimize side reactions .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The compound’s pyrazoline ring conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., bifurcated C–H⋯O interactions) are resolved using SHELXL or SHELXTL software . Complementary techniques include:
Q. What safety protocols are essential during experimental handling?
While not a commercial/consumer focus, researchers must use gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and processed by certified facilities due to potential toxicity (H303/H313/H333 hazard codes) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s intermolecular interactions and stability?
Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-π stacking, C–H⋯O bonds) observed in crystal lattices . Molecular dynamics (MD) simulations assess solvent effects on stability, which is critical for optimizing crystallization solvents like ethanol or DMF .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?
Discrepancies may arise from assay conditions (e.g., microbial strains, concentration ranges). Researchers should:
- Standardize assays : Use CLSI/MIC guidelines for consistency .
- Modify substituents : Introducing electron-withdrawing groups (e.g., -CF₃) or methoxy moieties can alter bioactivity profiles .
- Validate via in silico docking : Predict target binding (e.g., fungal cytochrome P450) to prioritize experimental testing .
Q. How do crystallographic software tools (e.g., SHELXL) address challenges in refining high-twinned or low-resolution data?
SHELXL’s robust algorithms handle twinning by applying HKLF5 data format and twin-law matrices. For low-resolution data (<1 Å), restraints on bond lengths/angles (based on Allen et al. (1987) libraries) improve refinement stability . Advanced features like TLS parameterization model anisotropic displacement for heavy atoms (e.g., Cl) .
Q. What methodologies improve regioselectivity in pyrazoline functionalization?
Regioselective synthesis is achieved via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
